dTAGV-1-NEG TFA
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Overview
Description
dTAGV-1-NEG TFA is a diastereomer and serves as a heterobifunctional negative control for dTAGV-1. It is specifically designed as an FKBP12 F36V-selective degrader . This compound is part of the PROTAC (PROteolysis-TArgeting Chimeras) family, which are molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dTAGV-1-NEG TFA involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated synthesizers and purification systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
dTAGV-1-NEG TFA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
dTAGV-1-NEG TFA has a wide range of applications in scientific research, including:
Mechanism of Action
dTAGV-1-NEG TFA exerts its effects by selectively degrading FKBP12 F36V-tagged proteins. It recruits an E3 ubiquitin ligase, which tags the target protein with ubiquitin, marking it for degradation by the proteasome . This mechanism allows for the rapid and specific depletion of target proteins without affecting their corresponding mRNA levels .
Comparison with Similar Compounds
Similar Compounds
dTAGV-1 TFA: A potent and selective degrader of mutant FKBP12 F36V fusion proteins.
dTAGV-1 hydrochloride: Another variant used for similar purposes.
Uniqueness
dTAGV-1-NEG TFA is unique in its role as a negative control, providing a critical comparison to assess the specificity and efficacy of dTAGV-1. This allows researchers to distinguish between specific and off-target effects in their studies .
Properties
Molecular Formula |
C70H91F3N6O16S |
---|---|
Molecular Weight |
1361.6 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48-,49-,51-,52+,54+,63+;/m0./s1 |
InChI Key |
KSEWNBIDXKMTNT-HDWZTJBYSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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